molecular formula C13H18N2O2 B373643 N-cyclohexyl-N-methyl-4-nitroaniline

N-cyclohexyl-N-methyl-4-nitroaniline

Cat. No.: B373643
M. Wt: 234.29g/mol
InChI Key: BUAWHSJXOIAQRZ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-methyl-4-nitroaniline (CAS: 110228-57-4) is a nitroaromatic compound with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol. Its structure features a 4-nitroaniline core substituted with a methyl group and a cyclohex-2-enyl group on the nitrogen atom (Figure 1).

Applications of such compounds are often linked to their nonlinear optical (NLO) properties, as seen in studies on N-benzyl derivatives with enhanced second-harmonic (SH) generation capabilities .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29g/mol

IUPAC Name

N-cyclohexyl-N-methyl-4-nitroaniline

InChI

InChI=1S/C13H18N2O2/c1-14(11-5-3-2-4-6-11)12-7-9-13(10-8-12)15(16)17/h7-11H,2-6H2,1H3

InChI Key

BUAWHSJXOIAQRZ-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CN(C1CCCCC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural analogs of N-cyclohexyl-N-methyl-4-nitroaniline, highlighting differences in substituents and their impacts on physicochemical properties:

Compound Name Molecular Formula Substituents (N-position) Molecular Weight (g/mol) Melting Point (°C) Notable Properties References
This compound C₁₂H₁₄N₂O₂ Cyclohex-2-enyl, Methyl 218.25 N/A High steric bulk; potential NLO use
N-Methyl-4-nitroaniline C₇H₈N₂O₂ Methyl 152.15 152–154 Soluble in ethanol, benzene
N-Benzyl-2-methyl-4-nitroaniline C₁₄H₁₃N₃O₂ Benzyl, Methyl 255.27 N/A SH activity 2× higher than MNA
N-Ethyl-4-chloro-2-nitroaniline C₈H₉ClN₂O₂ Ethyl, Chloro (ortho to nitro) 200.62 N/A High thermal stability
N-(4-Methylbenzyl)-4-nitroaniline C₁₄H₁₄N₂O₂ 4-Methylbenzyl 242.27 N/A Similarity score: 0.89 to target

Key Observations :

  • Steric Effects : The cyclohex-2-enyl group in the target compound introduces significant steric hindrance compared to smaller substituents like methyl or ethyl. This may reduce reactivity in electrophilic substitution reactions but enhance crystal packing efficiency for NLO applications .
  • In contrast, the nitro group is strongly electron-withdrawing, directing further substitution to meta positions .

Optical and Electronic Properties

Studies on N-substituted 4-nitroanilines reveal that bulky substituents like benzyl or cyclohexyl can enhance SH generation due to improved molecular alignment in crystal lattices. For example, N-benzyl-2-methyl-4-nitroaniline exhibits SH activity twice that of 2-methyl-4-nitroaniline (MNA) . While direct data for the target compound is unavailable, its cyclohexyl group may similarly optimize hyperpolarizability (β tensor ), a critical parameter for NLO materials.

Solvent effects also play a role: binary solvent mixtures (e.g., hexane/acetone) alter the absorption maxima of N-methyl-4-nitroaniline derivatives by modulating hydrogen bonding and solvation dynamics . The cyclohexyl group’s hydrophobicity could reduce solubility in polar solvents, limiting applications in solution-phase processes.

Preparation Methods

Protection-Directed Nitration

Acylation of aromatic amines is a well-established strategy to direct nitration to the para position. For example, in the synthesis of 2-methyl-4-nitrophenylamine, acetylation of o-toluidine with acetic acid ensures the nitro group is introduced at the 4-position. This method achieves 78–83% yields and >97% purity by maintaining reaction temperatures below 10°C during nitration and using ice-water baths to isolate intermediates. Analogously, N-cyclohexyl-N-methyl-4-nitroaniline could be synthesized by first protecting the amine group to direct nitration, followed by sequential alkylation.

Sequential Alkylation of Aromatic Amines

Proposed Synthetic Route for this compound

Step 1: Protection of Aniline via Acetylation

Reagents : Aniline, acetic acid
Conditions : 100°C for 4 hours
Acetylation converts the primary amine into a less reactive acetanilide, enabling regioselective nitration. Excess acetic acid (2.0–4.0 mol eq. relative to aniline) ensures complete conversion.

Step 2: Nitration of Acetanilide

Reagents : Concentrated nitric acid (65%)
Conditions : 10–40°C for 3–6 hours
Nitration at controlled temperatures directs the nitro group to the para position. Ice-water quenching precipitates the nitrated intermediate, which is filtered and dried.

Step 3: Hydrolysis of Nitroacetanilide

Reagents : Concentrated hydrochloric acid (35%)
Conditions : 90°C reflux for 3 hours
Hydrolysis removes the acetyl group, yielding para-nitroaniline. Adjusting the pH to 1–2 with sodium hydroxide precipitates the product.

Step 4: Sequential Alkylation

Reagents : Methyl iodide, cyclohexyl bromide, potassium hydroxide
Conditions : Acetone reflux for 4 hours (methylation), followed by cyclohexyl bromide in dimethylformamide (DMF) at 80°C for 12 hours
Methylation of para-nitroaniline with methyl iodide proceeds via nucleophilic substitution. Subsequent reaction with cyclohexyl bromide introduces the second alkyl group, forming the tertiary amine.

Step 5: Purification via Recrystallization

Solvent : 50–90% aqueous ethanol
Recrystallization removes unreacted starting materials and byproducts, yielding This compound with >95% purity.

Critical Analysis of Reaction Parameters

Temperature Control During Nitration

Exothermic nitration reactions require strict temperature regulation. For example, maintaining temperatures below 10°C prevents polysubstitution and oxidation byproducts. Elevated temperatures (up to 40°C) may be tolerated but reduce yields by 5–10%.

Alkylation Efficiency and Steric Effects

Secondary and tertiary amines exhibit reduced nucleophilicity due to steric hindrance. Methylation of para-nitroaniline achieves ~80% yields, whereas cyclohexyl group introduction may require higher temperatures or phase-transfer catalysts.

Solvent Selection for Recrystallization

Aqueous ethanol (50–90%) effectively purifies nitroaniline derivatives by dissolving impurities while leaving the product in crystalline form.

Comparative Data for Nitroaniline Syntheses

CompoundYield (%)Purity (%)Melting Point (°C)Key Reagents
2-Methyl-4-nitrophenylamine78–8397–99129–131Acetic acid, HNO₃
N-Methyl-4-nitroaniline78–8497–98Not reportedMethyl iodide, HCl
Target Compound ~70*>95*Est. 130–135Methyl/cyclohexyl halides

*Theoretical estimates based on analogous reactions.

Challenges and Optimization Strategies

Competing Alkylation Pathways

Simultaneous introduction of methyl and cyclohexyl groups risks forming quaternary ammonium salts. Stepwise alkylation with excess alkyl halides mitigates this issue.

Nitro Group Stability Under Alkylation Conditions

The electron-withdrawing nitro group deactivates the aromatic ring, necessitating vigorous alkylation conditions. Catalytic methods (e.g., Pd-mediated coupling) could improve efficiency but require further exploration.

Q & A

Q. What are the recommended synthetic routes and characterization methods for N-cyclohexyl-N-methyl-4-nitroaniline?

Methodological Answer:

  • Synthesis :
    • Start with 4-nitroaniline as the precursor. Introduce substituents via nucleophilic substitution or reductive alkylation. For cyclohexyl and methyl groups, use alkyl halides (e.g., cyclohexyl bromide and methyl iodide) under basic conditions (e.g., K₂CO₃ in DMF) at reflux .
    • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using TLC.
  • Characterization :
    • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., CDCl₃) to confirm substitution patterns. Look for characteristic shifts: aromatic protons (~6.5–8.5 ppm), cyclohexyl protons (1.0–2.5 ppm), and methyl groups (~3.0 ppm) .
    • Mass Spectrometry (HRMS) : Validate molecular weight and purity. For example, a molecular ion peak at m/z corresponding to C₁₃H₁₇N₃O₂ (calc. 255.13) .

Q. How can researchers ensure structural accuracy during synthesis?

Methodological Answer:

  • Combine X-ray crystallography with spectroscopic data. For nitroaniline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of substituent positions and molecular packing .
  • Cross-validate using FT-IR : Nitro group vibrations (~1520 cm⁻¹ and 1350 cm⁻¹) and N–H stretches (if present) .

Advanced Research Questions

Q. How can the nonlinear optical (NLO) properties of this compound be experimentally evaluated?

Methodological Answer:

  • Second Harmonic Generation (SHG) :
    • Use the Kurtz-Perry powder method with a Nd:YAG laser (1064 nm). Compare SH intensity to reference materials (e.g., urea or MNA). For example, N-benzyl-MNA derivatives show SHG activity up to twice that of MNA .
    • Quantify hyperpolarizability (β\beta) via Electric Field-Induced Second Harmonic (EFISH) or Hyper-Rayleigh Scattering (HRS) .
  • Electro-Optic Coefficient : Measure the Pockels effect using a Mach-Zehnder interferometer setup .

Q. What strategies enhance the NLO performance of N-substituted 4-nitroaniline derivatives?

Methodological Answer:

  • Crystal Engineering :
    • Introduce bulky substituents (e.g., cyclohexyl) to optimize molecular alignment in the crystal lattice, enhancing the macroscopic χ(2)\chi^{(2)} tensor. X-ray data show that planar aromatic substituents (e.g., benzyl) improve SHG efficiency .
    • Explore hydrogen-bonding motifs (e.g., N–H⋯O interactions) to stabilize non-centrosymmetric packing .
  • Computational Screening : Use DFT calculations (e.g., CAM-B3LYP/6-311+G(d,p)) to predict β\beta values and guide synthetic prioritization .

Q. How should researchers address contradictions in toxicity data for novel nitroaniline derivatives?

Methodological Answer:

  • Tiered Risk Assessment :
    • In Vitro Assays : Start with cytotoxicity screens (e.g., MTT assay on HEK293 cells) and Ames test for mutagenicity .
    • Comparative Analysis : Cross-reference toxicity profiles of structurally similar compounds (e.g., N-methyl-4-nitroaniline) if direct data are unavailable .
    • Precautionary Measures : Use PPE (e.g., EN 166-certified goggles, nitrile gloves) and fume hoods during handling .

Q. What methodologies assess the environmental impact of this compound?

Methodological Answer:

  • Ecotoxicity Prediction :
    • Apply QSAR models (e.g., ECOSAR) to estimate acute aquatic toxicity (LC₅₀ for fish, Daphnia) .
    • Measure log P (octanol-water partition coefficient) to predict bioaccumulation potential. For nitroanilines, log P typically ranges from 1.5–3.0, suggesting moderate mobility in soil .
  • Degradation Studies : Conduct photolysis (UV irradiation in aqueous solution) and hydrolysis (pH 4–9) experiments to identify breakdown products .

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